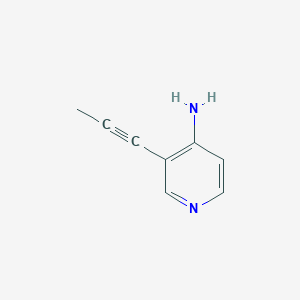

4-(Pyridin-4-yl)oxazole

Descripción general

Descripción

Synthesis Analysis

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The synthesis of oxazole derivatives involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Aplicaciones Científicas De Investigación

Fungicidal Activity

4-(Pyridin-4-yl)oxazole derivatives have shown potential in fungicidal activities. For instance, certain triazole derivatives containing oxime ether and phenoxy pyridine moieties, which include the 4-pyridyl group, demonstrated moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).

Optoelectronic Properties

Oxazole derivatives, including this compound, have been used in the development of high-efficiency fluorescent OLEDs. These compounds, due to their photophysical and electrochemical properties, are promising for applications in optoelectronics (Xing et al., 2017).

Plant Growth Research

In physiological research, especially in the study of plant growth, 4-pyridine derivatives like this compound have been employed as tools. They offer insights into the regulation of terpenoid metabolism, which is related to plant growth processes (Grossmann, 1990).

Antimicrobial Activities

Some this compound derivatives have been explored for their antimicrobial activities. These derivatives, after undergoing various chemical reactions, showed good or moderate antimicrobial activity against certain pathogens (Bayrak et al., 2009).

Corrosion Inhibition

Compounds like Schiff’s bases of pyridyl substituted triazoles, which include the this compound structure, have been studied as corrosion inhibitors. They have shown effectiveness in protecting mild steel in hydrochloric acid solutions (Ansari et al., 2014).

Mecanismo De Acción

Target of Action

Oxazole derivatives, which include 4-(pyridin-4-yl)oxazole, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to a wide spectrum of biological activities, making oxazole derivatives valuable for medicinal applications .

Mode of Action

Oxazole derivatives are known to interact with their targets, leading to changes in cellular processes . The nature of these interactions and the resulting changes can vary depending on the specific structure of the oxazole derivative and the target it interacts with .

Biochemical Pathways

Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the action of this compound may result in various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as light and humidity . .

Propiedades

IUPAC Name |

4-pyridin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFKBWMKSZUJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663711 | |

| Record name | 4-(1,3-Oxazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681135-59-1 | |

| Record name | 4-(1,3-Oxazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~5~-[2-(Cyclohexylamino)-2-oxoethyl]-N~1~-cyclopropyl-N~1~-(5-methyl-1,2-oxazol-3-yl)pentanediamide](/img/structure/B1500352.png)

![2-(Trifluoromethyl)benzo[d]thiazol-6-amine](/img/structure/B1500355.png)

![5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1500373.png)

![N,1-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1500377.png)